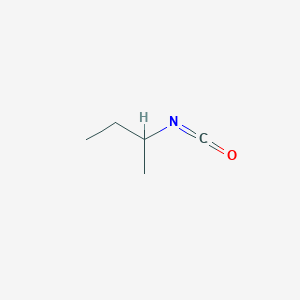
2-Isocyanatobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanatobutane is an organic compound with the molecular formula C5H9NO. It is a colorless liquid that is highly flammable and toxic. The compound is known for its reactivity and is used in various chemical synthesis processes. It has a boiling point of approximately 101°C and a density of 0.864 g/mL at 25°C .
Preparation Methods
2-Isocyanatobutane can be synthesized through several methods:
-
Substitution Reactions: : Alkyl isocyanates, including this compound, can be prepared by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium cyanate in acetonitrile . This method is highly selective for converting primary alcohols to alkyl isocyanates.
-
Oxidation of Isonitriles: : Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.
-
Decarboxylative Isocyanation: : Carboxylic acids can be converted to isocyanates through a one-pot Curtius rearrangement using 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide and N-methylimidazole as a catalyst .
Chemical Reactions Analysis
2-Isocyanatobutane undergoes various chemical reactions:
-
Hydrolysis: : Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine .
-
Reaction with Alcohols: : Forms carbamates (urethanes) when reacted with alcohols. This reaction is catalyzed by tertiary amines or metal salts .
-
Reaction with Amines: : Forms substituted ureas when reacted with primary or secondary amines .
-
Polymerization: : Can polymerize due to heating, forming dimers and trimers .
Scientific Research Applications
2-Isocyanatobutane is used in various scientific research applications:
-
Chemical Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Material Science: : Utilized in the production of polymers and resins due to its reactivity with alcohols and amines .
-
Pharmaceutical Testing: : Employed as a reference standard in pharmaceutical testing to ensure the accuracy of analytical results .
Mechanism of Action
The mechanism of action of 2-Isocyanatobutane involves its high reactivity with nucleophiles. It reacts with water, alcohols, and amines by attacking the carbon of the isocyanate group. This reactivity is similar to that of carboxylic acid derivatives such as esters and anhydrides . The compound can also polymerize, forming dimers and trimers under certain conditions .
Comparison with Similar Compounds
2-Isocyanatobutane can be compared with other isocyanates such as:
-
n-Butyl Isocyanate: : Similar in structure but differs in the position of the isocyanate group .
-
Phenyl Isocyanate: : Contains an aromatic ring, making it less reactive than aliphatic isocyanates like this compound .
-
Methyl Isocyanate: : Smaller in size and more volatile, making it more hazardous .
This compound is unique due to its specific structure, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-isocyanatobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUSMHZSZWMNCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338733 |
Source


|
| Record name | 2-Isocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-98-5 |
Source


|
| Record name | 2-Isocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

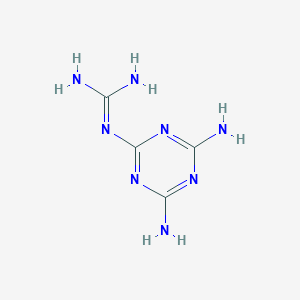
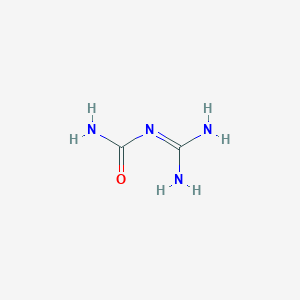
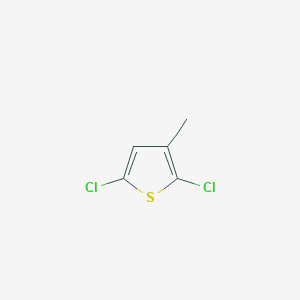
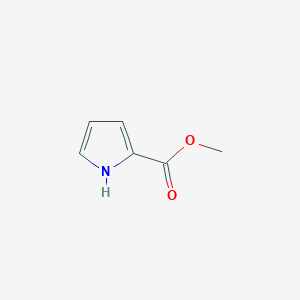
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
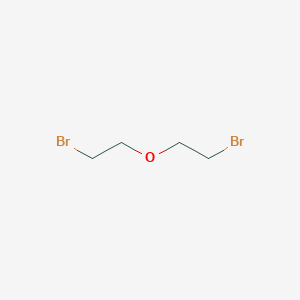
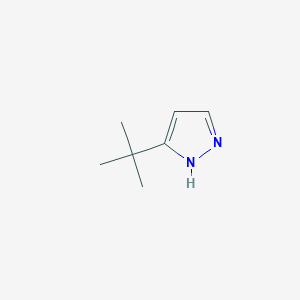
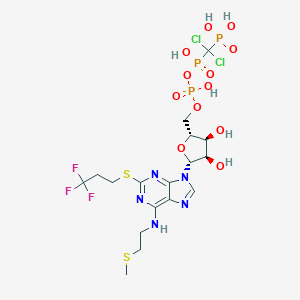

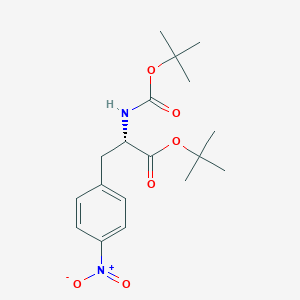
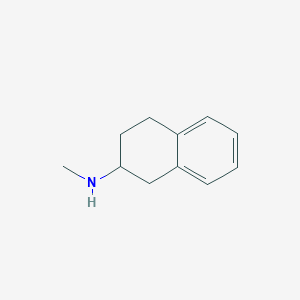

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
